![molecular formula C23H25N3O2 B3005024 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide CAS No. 921528-38-3](/img/structure/B3005024.png)
4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 selectively inhibits BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and survival. Inhibition of BTK by TAK-659 leads to the suppression of B-cell proliferation and survival, thereby reducing the tumor burden in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK without affecting other kinases, leading to a favorable safety profile. In preclinical studies, TAK-659 has demonstrated potent antitumor activity in various B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases, suggesting its potential use in the treatment of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its favorable safety profile. However, TAK-659 has a relatively short half-life and requires frequent dosing, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the investigation of its use in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the exploration of its potential use in other diseases that involve B-cell activation, such as allergies and asthma. Further studies are also needed to elucidate the long-term safety and efficacy of TAK-659 in humans.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 6-oxo-3-phenylpyridazine to form N-(2-aminoethyl)-6-oxo-3-phenylpyridazine-1-carboxamide. This intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base to form the final product, 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling and activation. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising drug candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(28)24-15-16-26-21(27)14-13-20(25-26)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMPUQNRTLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

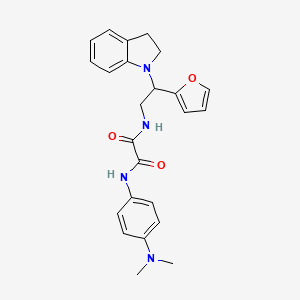
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
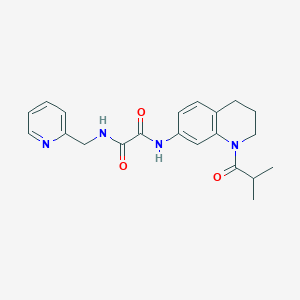
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
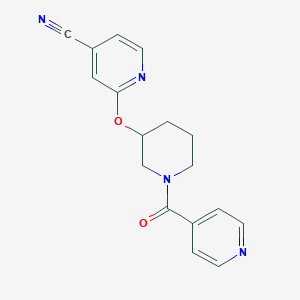
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
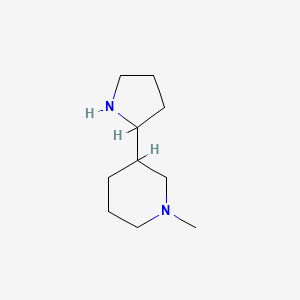
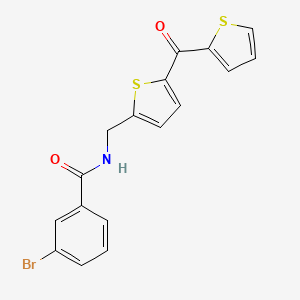
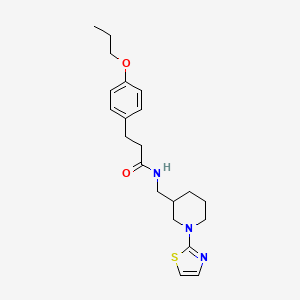
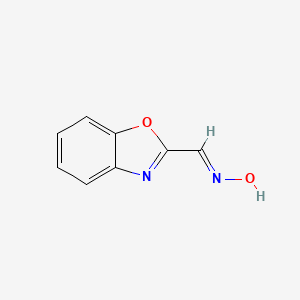
![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)